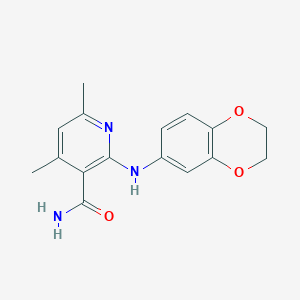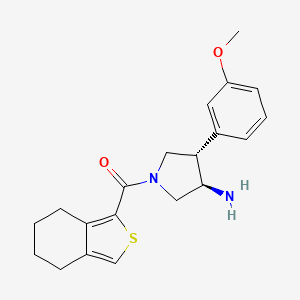
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzodioxin derivatives often involves multi-step chemical reactions, utilizing key intermediates and specific conditions to achieve the desired molecular framework. For instance, the synthesis of related compounds involves reactions like Diels-Alder cycloadditions, as demonstrated by Ruiz et al. (1992), where 2,3-dihydro-2,3-dimethylene-1,4-benzodioxin undergoes cycloaddition with various dienophiles to produce compounds useful as intermediates in synthesizing tri- and tetracyclic systems (Ruiz et al., 1992).
Molecular Structure Analysis
The molecular structure of benzodioxin derivatives can be complex, with specific substituents influencing molecular conformation and reactivity. X-ray crystallography is a common technique for determining the structure, as seen in the work of Al-Hourani et al. (2016), where the crystal structure of a related compound was elucidated, providing insights into its geometric parameters and intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzodioxin derivatives participate in a variety of chemical reactions, including substitutions and ring closure reactions, which are essential for modifying the compound to achieve desired properties. For example, the synthesis of antimicrobial agents from benzodioxin derivatives involves nucleophilic substitution reactions, highlighting the chemical versatility of these compounds (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application and formulation. The work by Sharma et al. (2016) on the crystal structure of a benzodioxin-related compound provides valuable data on its solid-state properties, which are significant for understanding the compound's behavior in various environments (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are key to the compound's utility in research and potential applications. Studies like that of Abbasi et al. (2023), which investigated the anti-diabetic potential of benzodioxin derivatives, shed light on the biological interactions and chemical stability of these compounds (Abbasi et al., 2023).
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
A notable area of research involves the synthesis of various derivatives of benzodioxin and their potential applications. For instance, compounds with the benzodioxin moiety have been synthesized for studies on their corrosion inhibitory effects against steel in acidic solutions, indicating their potential application in industrial corrosion protection (Hu et al., 2016). Additionally, derivatives have been explored for their antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Abbasi et al., 2020).
Biological Activities
Research into the biological activities of compounds containing the benzodioxin moiety reveals a range of potential therapeutic applications. For example, derivatives have been studied for their antihypertensive properties, demonstrating significant blood pressure-lowering effects in animal models (Evans et al., 1983). Another study highlighted the antimicrobial activity and docking study of some novel derivatives carrying biologically active sulfonamide moiety, showing promising results against a panel of bacteria and fungi (Ghorab et al., 2017).
Potential Therapeutic Applications
Further research has delved into the synthesis of compounds for potential therapeutic applications, including the development of new drugs. For instance, the synthesis of N-Substituted derivatives as potent antibacterial agents and moderate enzyme inhibitors showcases the potential of these compounds in medicinal chemistry (Abbasi et al., 2017).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-7-10(2)18-16(14(9)15(17)20)19-11-3-4-12-13(8-11)22-6-5-21-12/h3-4,7-8H,5-6H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCOSYBFONDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4,6-dimethylnicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)